2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid
CAS No.: 1247628-40-5
Cat. No.: VC2850210
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247628-40-5 |
|---|---|
| Molecular Formula | C5H4N4O2 |
| Molecular Weight | 152.11 g/mol |
| IUPAC Name | 2-(3-cyano-1,2,4-triazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C5H4N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,2H2,(H,10,11) |
| Standard InChI Key | FFPPDHULQMPMJG-UHFFFAOYSA-N |
| SMILES | C1=NC(=NN1CC(=O)O)C#N |
| Canonical SMILES | C1=NC(=NN1CC(=O)O)C#N |
Introduction
Physical and Chemical Properties
2-(3-Cyano-1H-1,2,4-triazol-1-yl)acetic acid is defined by several key physical and chemical properties that distinguish it from other triazole derivatives. These properties are fundamental to understanding its behavior in various chemical reactions and biological systems.
Basic Properties
The compound exhibits the following fundamental characteristics:
| Property | Value |
|---|---|
| CAS Number | 1247628-40-5 |
| Molecular Formula | C5H4N4O2 |
| Molecular Weight | 152.11 g/mol |
| Physical State | Solid |
| IUPAC Name | 2-(3-cyano-1,2,4-triazol-1-yl)acetic acid |
| InChI | InChI=1S/C5H4N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,2H2,(H,10,11) |
| InChIKey | FFPPDHULQMPMJG-UHFFFAOYSA-N |
| SMILES | C1=NC(=NN1CC(=O)O)C#N |
The physical properties of this compound include significant stability under normal conditions and a defined melting point range, though specific thermal data varies between sources. The compound features both polar functional groups (carboxylic acid, cyano) and the aromatic triazole ring, contributing to its unique solubility profile .
Spectroscopic Properties
Spectroscopic analysis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid reveals characteristic patterns that are essential for structural confirmation and purity assessment. The compound exhibits distinctive NMR signals reflecting its triazole ring protons and methylene group adjacent to the carboxylic acid. The cyano group presents a characteristic peak in IR spectroscopy, typically around 2220-2260 cm⁻¹, while the carboxylic acid group shows absorption bands at approximately 1700-1730 cm⁻¹ for C=O stretching and a broad O-H stretching band .
Chemical Structure and Characteristics
The molecular architecture of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is noteworthy for its functional diversity and the specific arrangement of its constituent groups.
Structural Features
The compound features a 1,2,4-triazole heterocyclic core, which is a five-membered ring containing three nitrogen atoms. This aromatic heterocycle contributes significantly to the compound's stability and reactivity patterns. The substitution pattern includes:
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A cyano group (-C≡N) at position 3 of the triazole ring, introducing electron-withdrawing properties
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An acetic acid moiety (-CH₂COOH) attached to nitrogen at position 1, providing acidic properties and potential for derivatization
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The remaining positions in the triazole ring feature nitrogen and carbon atoms in a specific arrangement
The 3D conformation of the molecule reveals a relatively planar triazole system with the cyano group extending in the same plane, while the acetic acid substituent adopts a position influenced by rotational freedom around the N-C bond.
Electronic Properties
The electronic distribution within 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid significantly influences its chemical behavior. The cyano group, known for its strong electron-withdrawing nature, influences the electron density within the triazole ring, making it electron-deficient. This electronic configuration affects:
These electronic characteristics play a crucial role in determining the compound's interactions with biological targets and its participation in chemical reactions.
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid, each with specific advantages depending on the availability of starting materials and desired purity.
Traditional Synthetic Routes
The traditional synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid typically involves a multi-step approach:
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Preparation of 3-cyano-1H-1,2,4-triazole through dehydration of 1,2,4-triazole-3-carboxamide using dehydrating agents
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N-alkylation of the resulting 3-cyano-1H-1,2,4-triazole with an appropriate haloacetic acid or ester
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Hydrolysis of the ester (if used) to obtain the final carboxylic acid
This approach, while effective, often requires multiple purification steps and can result in moderate yields due to the formation of side products from competitive N-alkylation at different nitrogen positions of the triazole ring.
Modern Continuous-Flow Synthesis
Recent advancements have introduced continuous-flow methodologies for the synthesis of triazole derivatives similar to 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid. These approaches offer several advantages:
A relevant example is the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which employs similar chemistry and could be adapted for the cyano-substituted analog:
"This continuous, one-pot method is atom economical, highly selective and environmentally benign, due to the avoidance of chromatography and isolation steps. Compared to the earlier batch routes, higher yields were achieved in a flow reactor."
Direct Conversion from Precursors
An alternative approach involves the direct conversion of 1,2,4-triazole-3-carboxamides to the corresponding 3-cyano-1,2,4-triazoles, as described in a recent patent:
"The present invention provides compounds and methods that can be used to convert 1,2,4-triazole-3-carboxamides to the corresponding 3-cyano-1,2,4-triazoles..."
This method can be followed by N-alkylation to introduce the acetic acid moiety at the desired position. The choice of reaction conditions, including solvent selection and temperature control, is critical for achieving high regioselectivity in the alkylation step.
Chemical Reactivity
The reactivity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is primarily governed by its functional groups and heterocyclic core, enabling various transformations that are valuable in synthetic applications.
Carboxylic Acid Reactivity
The carboxylic acid functionality participates in typical reactions associated with this group:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to form amide derivatives
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Reduction to primary alcohols or aldehydes
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Decarboxylation under specific conditions
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Formation of acid halides as activated intermediates
These transformations provide routes to numerous derivatives with modified properties and potential biological activities. For example, the formation of the methyl ester (methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate) represents a common derivative that has been synthesized and characterized.
Cyano Group Transformations
The cyano group at position 3 of the triazole ring can undergo several valuable transformations:
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Hydrolysis to form the corresponding carboxylic acid
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Reduction to primary amines using suitable reducing agents
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Conversion to tetrazoles through cycloaddition with azides
These reactions significantly expand the chemical space accessible from this single compound, making it a valuable building block in medicinal chemistry and materials science.
Triazole Ring Reactivity
The 1,2,4-triazole core, despite being an aromatic system with considerable stability, can participate in specific reactions:
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Coordination with metal ions through the nitrogen atoms
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Alkylation or acylation at nitrogen positions (though N-1 is already substituted)
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Electrophilic substitution reactions under forcing conditions
The combination of these reactive sites within a single molecule provides a rich landscape for chemical diversification and exploration of structure-activity relationships.
Biological Activities
Research into the biological activities of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid and structurally related compounds has revealed several potential applications in pharmaceutical and agricultural sectors.
Enzyme Inhibition
Triazole derivatives structurally related to 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid have demonstrated significant enzyme inhibitory activities. Of particular interest is their potential as carbonic anhydrase inhibitors:
"We report the synthesis and characterisation of a novel series of triazole benzenesulfonamide derivatives, which incorporate the general pharmacophore associated with carbonic anhydrase (CA, EC 4.2.1.1) inhibitors."
While this specific study focused on triazole-benzenesulfonamide hybrids, the core triazole scaffold, which is present in 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid, contributes significantly to the binding interactions with enzyme active sites.
α-Glucosidase Inhibitory Activity
Recent research has explored the potential of cyano-substituted triazole derivatives as α-glucosidase inhibitors, which are relevant for the management of diabetes:
"A novel series of cyanoacetohydrazide linked to 1,2,3-triazoles (9a–n) were designed and synthesized to be evaluated for their anti-α-glucosidase activity."
While this study specifically examined 1,2,3-triazole derivatives rather than 1,2,4-triazoles, the presence of cyano and carboxylic acid functionalities in both systems suggests potential mechanistic similarities. The study found that "cyanoacetohydrazide moiety was found to be an ideal and efficient pharmacophore by providing different interactions within the binding site of α-glucosidase."
Research Applications
The unique structural and chemical properties of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid make it valuable in various research contexts.
Medicinal Chemistry Applications
In medicinal chemistry, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid serves multiple purposes:
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As a building block for the synthesis of more complex bioactive molecules
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As a pharmacophore component in drug design efforts
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As a model compound for studying structure-activity relationships
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As an intermediate in the synthesis of molecular probes for target identification
The presence of the triazole ring, which is considered a privileged structure in medicinal chemistry, contributes significantly to its utility in drug discovery programs.
Agricultural Science
In agricultural science, triazole derivatives are well-known for their fungicidal properties. 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid, with its specific substitution pattern, represents a potential scaffold for the development of new agrochemicals .
Interestingly, triazole derivatives can also appear as metabolites of commercial fungicides:
"1H-1,2,4-triazol-1-ylacetic acid (CAS: 28711-29-7) is a metabolite found in soil, animals, and plants. It can be a metabolite of various azole substances including myclobutanil hydrochloride, tetraconazole, bitertanol, penconazole, paclobutrazol, myclobutanil, cyproconazole, and hexaconazole."
This metabolic relationship highlights the importance of understanding the environmental fate and biological effects of triazole-based compounds in agricultural contexts.
Synthetic Methodology Development
The synthesis and reactivity studies of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid contribute to the broader development of synthetic methodologies for heterocyclic compounds. Novel approaches to synthesizing this compound, particularly those employing continuous-flow conditions, represent advances in green chemistry practices:
"Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions... This continuous, one-pot method is atom economical, highly selective and environmentally benign..."
These methodological advances have applications beyond the specific compound, influencing the broader field of heterocyclic chemistry.
Structural Analogs and Comparisons
Understanding 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid in the context of related compounds provides valuable insights into structure-property relationships.
1,2,4-Triazole Derivatives
Several structural analogs of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid have been reported, including:
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid | C5H7N3O2 | 141.13 | Methyl group instead of cyano at position 3 |
| 2-(1H-1,2,4-triazol-1-yl)acetic acid | C4H5N3O2 | 127.10 | No substitution at position 3 |
| Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate | C6H6N4O2 | 166.14 | Methyl ester instead of free carboxylic acid |
| 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid | C7H8N4O2 | 180.16 | Longer alkyl chain between triazole and carboxylic acid |
These analogs exhibit different physicochemical properties, particularly in terms of lipophilicity, hydrogen bonding capacity, and electronic effects, which translate to different biological activities and applications .
Comparison with 1,2,3-Triazole Analogs
2-(1H-1,2,3-triazol-1-yl)acetic acid represents an isomeric structure with a different arrangement of nitrogen atoms in the triazole ring:
"2-(1H-1,2,3-triazol-1-yl)acetic acid has CAS number 4314-22-1, a molecular formula of C4H5N3O2, and a molecular weight of 127.10 g/mol."
The positional isomerism of the nitrogen atoms in the triazole ring significantly influences:
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Electronic distribution and dipole moment
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Hydrogen bonding patterns
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Coordination properties with metal ions
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Metabolic stability and biological activities
These differences make each triazole isomer unique in terms of its chemical behavior and potential applications in various fields.
Structure-Activity Relationships
Comparative studies of various triazole derivatives have revealed important structure-activity relationships:
Understanding these relationships guides the rational design of new compounds with optimized properties for specific applications.
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